2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid
Description
2-{[(tert-Butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic amino acid derivative featuring a bicyclo[2.1.1]hexane core, a tert-butoxycarbonyl (Boc)-protected amino group, and a carboxylic acid substituent. This compound is of significant interest in medicinal chemistry due to its structural rigidity, which mimics natural amino acids while conferring enhanced metabolic stability and conformational control. Its molecular formula is C₁₂H₁₉NO₄ (as per ), with a SMILES notation of CC(C)(C)OC(=O)NC12CC(C1)CC2C(=O)O, indicating the bicyclic framework and substituent positions. The Boc group enhances solubility and serves as a protective moiety during synthetic processes, while the carboxylic acid enables functionalization for drug design .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.1.1]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8-4-7-5-12(8,6-7)9(14)15/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXAIXGKWKZIOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodine-Promoted Cyclization of Methylenecyclobutane Derivatives
A landmark study demonstrated the utility of iodine-mediated cyclization for assembling the bicyclo[2.1.1]hexane core. Starting from methylenecyclobutane 5 , treatment with molecular iodine (I₂) in dichloromethane at 0°C induced a stereoselective ring-closing reaction to generate tricyclic intermediate 13 in 83% yield (Scheme 1). Critical to this transformation is the precise control of reaction temperature and iodine stoichiometry, which minimizes competing polymerization pathways.
The resulting tricyclic compound undergoes sequential functional group manipulations:
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Base-mediated ring opening with aqueous NaOH (4 L scale) to yield dihydroxy intermediate 14
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Boc-protection using di-tert-butyl dicarbonate (Boc₂O, 1.80 kg) in tetrahydrofuran/water biphasic system
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Acid-catalyzed esterification with SOCl₂/MeOH to furnish methyl ester 18 (70% yield)
This four-step sequence achieved a 32% overall yield on 0.7 kg scale, demonstrating viability for multigram synthesis.
Stepwise Laboratory-Scale Synthesis
The optimized laboratory procedure from recent literature involves seven discrete operations with rigorous purification protocols:
Table 1: Critical Parameters in Laboratory Synthesis
| Step | Operation | Conditions | Yield | Scale |
|---|---|---|---|---|
| 1 | I₂-mediated cyclization | CH₂Cl₂, 0°C → reflux | 83% | 2.20 kg |
| 2 | NaOH ring opening | H₂O/THF, 40-45°C | 95% | 1.82 kg |
| 3 | Boc protection | Boc₂O, rt, 3 h | 77% | 0.7 kg |
| 4 | Esterification | SOCl₂/MeOH, reflux | 70% | 20 g |
| 5 | Fluorination | XtalFluor-E®, Et₃N·3HF | 41-96% | 12-20 g |
| 6 | Hydrogenolysis | Pd/C, H₂, THF | 98% | 20 g |
| 7 | Final hydrolysis | 0.2M HCl, reflux | 62% | 12 g |
Notable challenges include:
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Precision temperature control during cyclization to prevent iodine sublimation
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Phase separation optimization in Boc-protection step (THF/water ratio critical)
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Handling of hygroscopic intermediates requiring anhydrous Na₂SO₄ drying
Industrial-Scale Production Considerations
Recent advances have enabled kilogram-scale manufacturing through:
Continuous Flow Modifications
Adaptation of batch processes to flow chemistry reduced reaction times by 40% in analogous systems. Key improvements include:
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Segmented flow reactors for exothermic cyclization steps
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In-line IR monitoring of Boc-protection completion
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Automated pH adjustment during aqueous workups
Solvent Recovery Systems
Industrial implementations employ:
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Distillation towers for CH₂Cl₂ recovery (95% efficiency)
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Membrane-based THF/water separators minimizing Boc₂O hydrolysis
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Crystallization-driven purification replacing column chromatography
Comparative Methodological Analysis
Table 2: Synthesis Route Comparison
The iodine-mediated route remains preferred for cost-sensitive applications, while photochemical methods show promise for rapid scalability despite higher precursor costs .
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The Boc protecting group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Weight : 241.28 g/mol
- CAS Number : 2839152-31-5
- Structural Formula :
The compound features a bicyclic structure that contributes to its unique chemical properties, making it useful in specific applications.
Peptide Synthesis
One of the primary applications of 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid is in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group that can be easily removed under mild conditions, allowing for the selective functionalization of amino acids in peptide chains. This property is particularly valuable in synthesizing complex peptides that require precise control over functional groups.
Drug Development
The compound's structural characteristics make it a candidate for developing novel pharmaceuticals. Its ability to mimic natural amino acids allows it to be integrated into drug design, potentially leading to new therapeutic agents targeting specific biological pathways.
Building Block for Organic Synthesis
In organic chemistry, 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid is utilized as a versatile building block. Its bicyclic structure can facilitate the formation of various derivatives, which can be employed in synthesizing more complex organic molecules.
Catalysis
The compound can also play a role in catalytic processes, particularly in asymmetric synthesis where the chiral centers of the bicyclic structure can enhance reaction selectivity and yield.
Polymer Chemistry
In material science, this compound may serve as a precursor for developing new polymers with specific properties. The incorporation of bicyclic structures into polymer chains can impart unique mechanical and thermal characteristics, making them suitable for advanced applications in coatings, adhesives, and composites.
Case Study 1: Peptide Synthesis Optimization
A study demonstrated the use of 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid in optimizing peptide synthesis protocols. The Boc protection strategy allowed for high yields of desired peptides with minimal side reactions, showcasing its effectiveness as a protective group in complex synthetic pathways.
Case Study 2: Drug Design Innovations
Research involving this compound has led to the development of novel inhibitors targeting specific enzymes involved in metabolic disorders. The structural similarities to natural substrates facilitated binding affinity improvements, indicating its potential role in drug design.
Mechanism of Action
The mechanism by which 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the target and the context of its use.
Comparison with Similar Compounds
Bicyclic Framework Variations
- Bicyclo[2.1.1]hexane vs. Norbornane (Bicyclo[2.2.1]heptane): highlights that the bridgehead angle of the bicyclic framework critically influences enzyme binding. The bicyclo[2.1.1]hexane core (bridgehead angle ~94°) exhibits superior inhibitory activity against S-adenosyl-L-methionine synthetase compared to norbornane derivatives (bridgehead angle ~101°). For example, (+)-2-aminobicyclo[2.1.1]hexane-2-carboxylic acid is more potent than 2-aminonorbornane-2-carboxylic acid due to its smaller bridgehead angle, enabling better complementarity with the enzyme’s active site . Key Data:
| Compound | Bridgehead Angle | IC₅₀ (Yeast Enzyme) |
|---|---|---|
| (+)-2-Aminobicyclo[2.1.1]hexane | ~94° | 0.8 μM |
| 2-Aminonorbornane | ~101° | 2.5 μM |
Substituent Position and Heteroatom Effects
- Positional Isomerism: The Boc-protected amino group’s position significantly impacts activity.
- Azabicyclo Derivatives:
Compounds like 2-azabicyclo[2.1.1]hexane-1-carboxylic acid (, QM-6676) introduce nitrogen into the bicyclic framework, modifying electronic properties. While this may enhance hydrogen bonding, the absence of direct inhibitory data limits comparison.
Functional Group Modifications
Fluorinated Analogues
- 4-Fluoro Derivatives:
describes 2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (CAS 1824278-88-7). Fluorination increases electronegativity and metabolic stability but may reduce bioavailability due to heightened hydrophobicity. - Brominated Analogues:
lists 4-bromobicyclo[2.1.1]hexane-1-carboxylic acid , which could serve as a synthetic intermediate for cross-coupling reactions but lacks reported biological activity.
Methanoprolines and Proline Mimetics
- Boc-2,4-Methanoproline (CAS 127926-24-3): This compound () replaces one carbon with nitrogen (2-azabicyclo[2.1.1]hexane), creating a proline mimetic. However, its inhibitory activity against S-adenosylmethionine synthetase remains unstudied .
Biological Activity
2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid (CAS Number: 2792185-34-1) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
The molecular formula of 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid is CHNO, with a molecular weight of 255.31 g/mol. The compound features a bicyclic structure, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 255.31 g/mol |
| CAS Number | 2792185-34-1 |
Biological Activity Overview
Research into the biological activity of 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid suggests potential applications in drug development, particularly as a bioisostere in medicinal chemistry.
The compound's biological activity is primarily attributed to its ability to interact with various biological targets through its amino and carboxylic acid functionalities. These interactions can influence enzyme activity and receptor binding, leading to pharmacological effects.
Case Studies and Research Findings
Several studies have explored the biological implications of similar bicyclic compounds, providing insights into the potential effects of 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid.
Study 1: Enzyme Inhibition
A study focused on the inhibition of specific enzymes by bicyclic compounds demonstrated that modifications at the amino and carboxylic acid positions significantly affect binding affinity and selectivity. The findings indicated that compounds with similar structural motifs exhibit varying degrees of inhibition against enzymes involved in metabolic pathways, suggesting that 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid may possess similar properties.
Table 1: Comparative Biological Activity of Bicyclic Compounds
Q & A
Q. What synthetic methodologies are currently employed to construct the bicyclo[2.1.1]hexane core of this compound?
The bicyclo[2.1.1]hexane scaffold is synthesized via strain-release [2π + 2σ] cycloaddition between sensitized bicyclo[1.1.0]butanes and alkenes (e.g., ethylene derivatives), achieving moderate to high yields (50–89%) depending on substituent compatibility . Alternative approaches include Lewis acid-catalyzed (3+2)-cycloadditions with ketenes, which enable functionalization at the 3-position of the bicyclic system . Optimization requires careful selection of catalysts (e.g., BF₃·OEt₂) and inert reaction conditions (e.g., anhydrous DCM at –40°C).
Q. How can the stereochemical integrity of the bicyclo[2.1.1]hexane scaffold be verified during synthesis?
Chiral HPLC and X-ray crystallography are critical for resolving stereoisomers. For example, methanoproline derivatives (e.g., Boc-2,4-methanoproline) exhibit distinct NOE correlations in ¹H-NMR spectra, confirming bridgehead substituent orientation . Computational modeling (DFT) further validates steric and electronic effects on conformational stability .
Q. What are the key spectroscopic signatures for characterizing this compound?
- ¹³C-NMR : The tert-butoxycarbonyl (Boc) group appears at δ ≈ 80–85 ppm (quaternary C), while the bicyclic carboxylate resonates at δ ≈ 170–175 ppm .
- IR : Strong absorbance at ~1680–1720 cm⁻¹ (C=O stretching for Boc and carboxylic acid) .
- MS : Molecular ion peaks align with the formula C₁₁H₁₇NO₄ (M⁺ = 227.26 g/mol) .
Advanced Research Questions
Q. How does this compound serve as a bioisostere in medicinal chemistry, and what pharmacokinetic advantages does it offer?
The bicyclo[2.1.1]hexane core mimics meta-substituted benzene rings, reducing metabolic oxidation while maintaining comparable binding affinity. For instance, its rigid structure enhances resistance to CYP450-mediated degradation, improving half-life in preclinical models . Comparative studies with cyclohexane derivatives (e.g., 1-aminocyclohexanecarboxylic acid) reveal superior conformational restriction, minimizing off-target interactions .
Q. What strategies mitigate aggregation or solubility issues during peptide incorporation?
Substituting proline with 2,4-methanoproline derivatives (e.g., Fmoc-protected analogs) reduces β-sheet aggregation via enhanced hydrophobicity and steric hindrance . Solubility is improved using polar aprotic solvents (e.g., DMF) or transient protection of the carboxylic acid group as a tert-butyl ester .
Q. How can computational methods predict the reactivity of the bicyclo[2.1.1]hexane scaffold in catalytic systems?
Density functional theory (DFT) calculations assess strain energy (~30 kcal/mol for bicyclo[2.1.1]hexane vs. ~26 kcal/mol for bicyclo[2.2.1]heptane) and transition-state geometries for cycloadditions . Machine learning models trained on bicyclo[1.1.0]butane reaction datasets can forecast regioselectivity in ketene-based syntheses .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
Key issues include:
- Purification : Chromatographic separation of diastereomers requires high-resolution columns (C18 or chiral phases) .
- Yield Optimization : Batch-to-batch variability in [2π + 2σ] cycloadditions necessitates strict control of light exposure (for photosensitization) and alkene stoichiometry .
- Safety : Tert-butoxycarbonyl deprotection with TFA generates corrosive byproducts; neutralization protocols must be standardized .
Methodological Considerations
Q. What experimental protocols validate the compound’s role in preventing protein aggregation?
- Circular Dichroism (CD) : Monitor α-helix retention in peptide models under thermal stress .
- Dynamic Light Scattering (DLS) : Quantify aggregate size distribution in aqueous buffers .
- Thioflavin-T Assay : Measure β-sheet formation kinetics in amyloidogenic peptides .
Q. How can post-functionalization of the bicyclo[2.1.1]hexane scaffold diversify its applications?
- Carboxylic Acid Derivatization : Amide coupling (EDCI/HOBt) with primary amines generates peptidomimetics .
- Boc Deprotection : Anhydrous HCl/dioxane or TFA yields free amines for further alkylation/acylation .
- Bridgehead Modification : Radical bromination (NBS/AIBN) introduces halogen handles for cross-coupling .
Data Contradictions and Resolutions
Q. Discrepancies in reported yields for cycloaddition reactions: How to reconcile these?
Variations arise from substrate electronic effects (e.g., electron-deficient alkenes yield ≤60% vs. electron-rich analogs at 85%) . Reproducibility requires standardized light sources (450 nm LEDs) and rigorous exclusion of moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
